4-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a thiazole ring, an azetidine moiety, and a pyridine structure, making it a subject of interest in medicinal chemistry and drug development. The compound is characterized by its unique molecular architecture, which is essential for its interaction with biological targets.
The compound can be classified as a heterocyclic organic compound due to the presence of multiple rings containing nitrogen and sulfur atoms. It is primarily sourced from synthetic routes in laboratory settings, where various organic synthesis techniques are employed to create the desired molecular structure. The classification of this compound indicates its potential use in pharmaceutical applications, particularly as a lead compound for developing new therapeutic agents.
The synthesis of 4-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine typically involves several steps:
The synthesis may employ reagents such as thionyl chloride and sodium hydride, along with solvents like dichloromethane or ethanol. Reaction conditions are optimized to maximize yield and purity, often requiring controlled temperatures and inert atmospheres to prevent side reactions.
The molecular formula for 4-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine is with a molecular weight of approximately 248.35 g/mol. The structural representation includes:
The structural data can be represented using various formats:
InChI=1S/C13H16N2OS/c1-10(2)12(15)16(11(3)14)8-6-7-9(8)18-13(4)5/h6,8H,5,7H2,1-4H3CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)CThe compound can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Controlled conditions are crucial to avoid unwanted side reactions.
The mechanism of action for 4-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets within biological systems:
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2OS |
| Molecular Weight | 248.35 g/mol |
| Solubility | Varies (solvent-dependent) |
4-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine has several scientific uses:
This compound represents a promising candidate in drug development due to its unique structure and potential biological activities. Further research into its properties and mechanisms will enhance understanding and applications in various scientific fields.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: